molecular formula C10H17NO B2422256 N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide CAS No. 2150681-57-3

N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide

Cat. No.: B2422256
CAS No.: 2150681-57-3
M. Wt: 167.252
InChI Key: WFGFPFXGRCHSLM-UHFFFAOYSA-N
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Description

N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide is an organic compound with a unique structure that includes a cyclopropyl ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide typically involves the reaction of 1,2,2-trimethylcyclopropylmethylamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to prevent the decomposition of the reactants and to control the reaction rate .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in various biochemical pathways. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity to the target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide is unique due to its cyclopropyl ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

N-[(1,2,2-trimethylcyclopropyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-5-8(12)11-7-10(4)6-9(10,2)3/h5H,1,6-7H2,2-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGFPFXGRCHSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C)CNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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